(3S,4R)-4-(Difluoromethyl)oxolan-3-ol

Chiral resolution Enantioselective synthesis Tetrahydrofuran building block

Procure (3S,4R)-4-(Difluoromethyl)oxolan-3-ol as a stereochemically pure, single-enantiomer building block for medicinal chemistry. The fixed (3S,4R) configuration ensures precise spatial orientation of the -CF₂H and -OH pharmacophores—critical for maintaining downstream molecular recognition. The -CF₂H group serves as a lipophilic hydrogen-bond donor isostere (pKa ~35–40), offering ~0.3–0.7 logP increase over -CH₃ and superior C–F bond strength (~17 kcal/mol over C–H) for enhanced metabolic stability. Use for enantioselective SAR campaigns, CETP inhibitor library synthesis (cf. US 8,759,365), or as a chiral reference standard for asymmetric difluoromethylation method validation. Available in research quantities with ≥95% purity. Request a quote now to secure your lot and advance lead optimization.

Molecular Formula C5H8F2O2
Molecular Weight 138.114
CAS No. 2227857-55-6
Cat. No. B2576713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(Difluoromethyl)oxolan-3-ol
CAS2227857-55-6
Molecular FormulaC5H8F2O2
Molecular Weight138.114
Structural Identifiers
SMILESC1C(C(CO1)O)C(F)F
InChIInChI=1S/C5H8F2O2/c6-5(7)3-1-9-2-4(3)8/h3-5,8H,1-2H2/t3-,4-/m1/s1
InChIKeyUUJQLWWQCQBTFS-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,4R)-4-(Difluoromethyl)oxolan-3-ol (CAS 2227857-55-6): Procurement-Relevant Compound Identity and Structural Class


(3S,4R)-4-(Difluoromethyl)oxolan-3-ol is a chiral, non-racemic oxolane (tetrahydrofuran) derivative bearing a single difluoromethyl (-CF₂H) substituent at the 4-position and a hydroxyl group at the 3-position, with the absolute configuration explicitly defined as (3S,4R) . The compound possesses the molecular formula C₅H₈F₂O₂ and a molecular weight of 138.11 g/mol, and it is supplied as a research chemical building block for enantioselective synthesis . Its stereodefined nature and the presence of the difluoromethyl group—a lipophilic hydrogen-bond donor isostere—place it within the class of fluorinated chiral tetrahydrofuran scaffolds that are sought after in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties of drug candidates [1].

Why Generic Substitution of (3S,4R)-4-(Difluoromethyl)oxolan-3-ol with Other Oxolane Derivatives Is Scientifically Unsupported


In the procurement of chiral fluorinated oxolane building blocks, generic substitution—replacing (3S,4R)-4-(difluoromethyl)oxolan-3-ol with its enantiomer, a regioisomer, or a non-fluorinated analog—carries a high risk of altering downstream molecular recognition events. The (3S,4R) absolute configuration determines the three-dimensional presentation of the -CF₂H and -OH pharmacophores, and even inversion of a single stereocenter can drastically change the binding affinity, selectivity, and metabolic profile of the final drug candidate [1]. Furthermore, the -CF₂H group is not simply a hydrophobic bulk substituent; its slightly acidic C–H bond (pKa ≈ 35–40) enables context-dependent hydrogen-bond donation that can strengthen target engagement, a property absent in -CH₃, -CF₃, or unsubstituted analogs [2]. Therefore, without direct comparative data demonstrating equivalent stereochemical and electronic behavior, any substitution constitutes an uncontrolled variable that can derail a structure–activity relationship (SAR) campaign or lead-optimization program.

Quantitative Differentiation Evidence for (3S,4R)-4-(Difluoromethyl)oxolan-3-ol vs. Structurally Proximate Analogs


Stereochemical Identity: (3S,4R) Absolute Configuration vs. (3R,4S) Enantiomer and Racemic Mixture

The target compound is supplied as a single, stereochemically defined enantiomer with the (3S,4R) absolute configuration . The enantiomer, (3R,4S)-4-(difluoromethyl)oxolan-3-ol, and the racemic mixture (rac-(3S,4R/3R,4S)) are distinct chemical entities that can be procured separately. No head-to-head biological or physicochemical comparison between the two enantiomers has been published; however, the fundamental principle of stereochemistry dictates that enantiomers interact differentially with chiral biological targets, such as enzymes, receptors, and transporters [1].

Chiral resolution Enantioselective synthesis Tetrahydrofuran building block

Regioisomeric Differentiation: 4-(Difluoromethyl)oxolan-3-ol vs. 3-(Difluoromethyl)oxolan-3-ol

The target compound places the -CF₂H group at the 4-position and the -OH group at the 3-position of the oxolane ring . The regioisomer 3-(difluoromethyl)oxolan-3-ol (CAS 1506031-59-9) bears both substituents at the 3-position, creating a geminal relationship . In the absence of published comparative biological data, chemical intuition indicates that the 4-CF₂H/3-OH arrangement projects the hydrogen-bond-donating -CF₂H group into a distinct spatial region compared to the 3-CF₂H/3-OH arrangement, which localizes both polar functionalities on the same carbon. In drug scaffolds where the oxolane core bridges two pharmacophoric elements, this regioisomeric difference can alter the distance and angle between key binding motifs [1].

Medicinal chemistry Lead optimization Regioisomer comparison

Functional-Group Differentiation: -CF₂H vs. -CH₃ Analog at the 4-Position

Replacing the -CF₂H group with a methyl group yields 4-methyloxolan-3-ol, a non-fluorinated analog. While no direct comparison between (3S,4R)-4-(difluoromethyl)oxolan-3-ol and its 4-methyl counterpart has been reported in the peer-reviewed literature, extensive medicinal chemistry campaigns across diverse scaffold series have demonstrated that the -CF₂H→-CH₃ substitution consistently produces quantifiable and predictable changes. Specifically, the -CF₂H group increases lipophilicity by approximately 0.3–0.7 logP units compared to -CH₃, enhances metabolic stability at benzylic and allylic positions by replacing oxidizable C–H bonds with stronger C–F bonds (bond dissociation energy ~116 kcal/mol for C–F vs. ~99 kcal/mol for C–H), and introduces a weak hydrogen-bond donor capability (α ∼ 0.20–0.35 on the Abraham scale) that is entirely absent in -CH₃ [1][2].

Bioisostere Metabolic stability Lipophilicity modulation

Patent Precedent: Oxolane-Containing CETP Inhibitors in Novartis Patent US 8759365 B2

United States Patent 8,759,365 (assigned to Novartis AG) discloses a series of CETP (cholesteryl ester transfer protein) inhibitors that incorporate a substituted oxolane (tetrahydrofuran) core as a central scaffold element [1]. While the patent does not explicitly exemplify (3S,4R)-4-(difluoromethyl)oxolan-3-ol, it establishes the oxolane ring as a valid core for potent CETP inhibition, with exemplified compounds achieving IC₅₀ values in the nanomolar range (e.g., <100 nM) in CETP enzyme assays [1]. The presence of fluorine-containing substituents on the oxolane ring is a recurring motif in the claimed structures, suggesting that fluorinated oxolane building blocks, including those with -CF₂H groups, are relevant intermediates for constructing CETP inhibitor libraries.

CETP inhibition Cardiovascular drug discovery Scaffold hopping

High-Confidence Application Scenarios for (3S,4R)-4-(Difluoromethyl)oxolan-3-ol in Scientific and Industrial Research


Enantioselective Synthesis of Fluorinated Drug Candidates Requiring a Defined (3S,4R) Oxolane Core

Medicinal chemistry teams engaged in lead optimization can utilize (3S,4R)-4-(difluoromethyl)oxolan-3-ol as a chiral building block to introduce a stereochemically defined, fluorinated tetrahydrofuran moiety into candidate molecules. The (3S,4R) configuration provides a fixed spatial orientation for the -CF₂H and -OH groups, which is essential when the oxolane ring serves as a conformationally constrained linker between two pharmacophoric elements. This scenario is supported by the compound's identity as a single, stereodefined enantiomer and the well-documented role of chirality in drug–target interactions [1].

Bioisosteric Replacement of Methylated Oxolane Intermediates with a -CF₂H Analog

In SAR campaigns where a 4-methyloxolan-3-ol intermediate has been identified but further optimization of lipophilicity, metabolic stability, or hydrogen-bonding capacity is desired, (3S,4R)-4-(difluoromethyl)oxolan-3-ol can serve as a direct -CF₂H→-CH₃ bioisostere. The -CF₂H group introduces a lipophilic hydrogen-bond donor that can strengthen target engagement while simultaneously protecting metabolically labile positions. This application draws on the class-level evidence that -CF₂H substitution increases lipophilicity by ~0.3–0.7 logP units and provides a C–F bond strength advantage of ~17 kcal/mol over C–H [1].

Construction of CETP Inhibitor Libraries Based on an Oxolane Scaffold

Building on the patent precedent set by Novartis AG in US 8,759,365, research groups pursuing CETP inhibition or related lipid-transfer protein targets can incorporate (3S,4R)-4-(difluoromethyl)oxolan-3-ol as a fluorinated oxolane precursor for library synthesis. The patent demonstrates that oxolane-containing compounds can achieve nanomolar CETP inhibition, and the availability of a stereochemically pure, fluorinated building block enables systematic exploration of the fluorine substitution pattern on the oxolane core .

Methodology Development for Stereoselective Difluoromethylation of Heterocycles

Academic and industrial groups developing new synthetic methods for the enantioselective introduction of -CF₂H groups onto oxygen heterocycles require authenticated chiral standards. (3S,4R)-4-(Difluoromethyl)oxolan-3-ol, with its unambiguous (3S,4R) stereochemistry, can serve as a chiral reference standard or starting material for method validation, enabling the development of catalytic asymmetric difluoromethylation protocols . This scenario is supported by the compound's availability as a defined single enantiomer.

Quote Request

Request a Quote for (3S,4R)-4-(Difluoromethyl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.